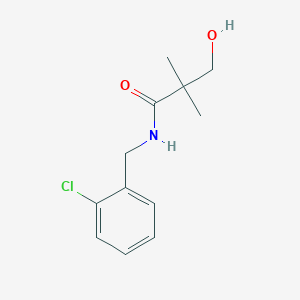

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

概要

説明

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a chlorobenzyl group attached to a hydroxy-dimethylpropanamide structure

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide typically begins with 2-chlorobenzyl chloride and 3-hydroxy-2,2-dimethylpropanoic acid.

Reaction Steps:

Industrial Production Methods:

Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions:

Oxidation: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

Clinical Studies

Recent studies have indicated that this compound can promote tumor immunity, particularly in pancreatic cancer and melanoma. In a clinical setting, administering N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide has shown promise in improving health outcomes for patients suffering from these malignancies .

Herbicide Development

This compound is closely related to clomazone, a widely used herbicide. Clomazone functions by inhibiting the growth of broad-leaved and grass weeds in crops such as soybeans and maize. The effectiveness of this compound in controlling unwanted plant growth has made it a subject of extensive agricultural research .

Formulation and Use

The compound can be formulated into various agricultural products, enhancing its efficacy as a herbicide. Studies have demonstrated that formulations containing this compound can achieve high purity levels (up to 98%) with yields around 92%, indicating its potential for large-scale agricultural applications .

Separation Techniques

The analysis of this compound can be effectively conducted using reverse-phase high-performance liquid chromatography (RP-HPLC). This method utilizes a mobile phase composed of acetonitrile and water, allowing for the efficient separation and identification of the compound in various matrices .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), modifications to the mobile phase can be made by replacing phosphoric acid with formic acid to enhance compatibility without compromising analytical performance .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Pharmacological Effects | Demonstrated inhibition of necrosis via RIP1 interaction; potential in treating neurodegenerative diseases. |

| Study 2 | Metabolic Pathways | Identified major metabolites under anaerobic conditions; implications for environmental persistence and safety assessments. |

| Study 3 | Environmental Impact | Analyzed presence in drinking water; highlighted the need for monitoring due to potential ecological effects. |

作用機序

Molecular Targets and Pathways:

Enzyme Inhibition: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide may act as an inhibitor of specific enzymes, affecting metabolic pathways.

Receptor Binding: Potential to interact with cellular receptors, modulating signal transduction pathways.

類似化合物との比較

- N-(2-chlorobenzyl)-2-hydroxy-2,2-dimethylpropanamide

- N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylbutanamide

Uniqueness:

- Functional Groups: The presence of both a hydroxy group and a chlorobenzyl group provides unique reactivity and potential for diverse applications.

- Biological Activity: The specific arrangement of functional groups may confer distinct biological activities compared to similar compounds.

生物活性

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide is a compound of significant interest due to its diverse biological activities. This article delves into its chemical characteristics, biological effects, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.71 g/mol. The presence of functional groups such as the amide and hydroxyl groups facilitates various interactions, including hydrogen bonding, which influences its solubility and reactivity in biological systems.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound can inhibit the proliferation of colon cancer cells. Specifically, certain synthesized compounds showed effective antiproliferative action against the HCT-116 cell line with IC50 values ranging from 0.69 to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) in some cases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

2. Herbicidal Activity

The compound has also been evaluated for its herbicidal properties, suggesting its potential use in agricultural applications as a pesticide. Its structural features allow it to interact effectively with plant systems, potentially leading to growth inhibition in target species.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cyclin-Dependent Kinases (CDKs): The compound has been studied for its role as an inhibitor of cyclin-dependent kinase 8 (CDK8), which is crucial in regulating cell cycle progression and transcription.

- Induction of Apoptosis: In vitro studies have shown that treatment with this compound leads to DNA fragmentation and morphological changes characteristic of apoptosis in cancer cells, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of compounds based on this compound and evaluated their anticancer efficacy using molecular docking experiments. The results indicated that these compounds could effectively bind to target proteins involved in cancer cell proliferation, further supporting their potential therapeutic application .

Case Study 2: Environmental Impact

Research on the environmental fate of this compound highlighted its mobility and adsorption characteristics in soil studies. These findings are crucial for assessing the compound's environmental impact when used as a pesticide.

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJXCDFCKPEPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348452 | |

| Record name | N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171569-37-2 | |

| Record name | N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。